molecular formula C13H12ClNO5 B6647020 1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid

1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid

Cat. No.: B6647020
M. Wt: 297.69 g/mol
InChI Key: MEKJNBLYHUOLGG-UHFFFAOYSA-N
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Description

1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chlorinated benzodioxole moiety and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the core benzodioxole structure. One common approach is the reaction of 7-chloro-1,3-benzodioxole-5-carboxylic acid with an appropriate amine under conditions that promote amide bond formation. The resulting amide can then be further reacted with cyclopropane-1-carboxylic acid to introduce the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products, ensuring the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • 7-Chloro-1,3-benzodioxole-5-carboxylic acid: This compound lacks the cyclopropane ring and has different chemical properties.

  • Cyclopropane-1-carboxylic acid: This compound lacks the benzodioxole moiety and has different reactivity.

  • Other benzodioxole derivatives: These compounds may have similar structures but differ in the position or type of substituents.

Uniqueness: 1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid is unique due to its combination of the benzodioxole and cyclopropane rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO5/c14-8-3-7(4-9-10(8)20-6-19-9)11(16)15-5-13(1-2-13)12(17)18/h3-4H,1-2,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKJNBLYHUOLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC3=C(C(=C2)Cl)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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